molecular formula C15H28N2O3 B12347517 tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B12347517
M. Wt: 284.39 g/mol
InChI Key: TVWJNPSVCJUULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a diazaspirocyclic compound featuring a spiro[5.5]undecane core with a hydroxymethyl substituent at position 1 and a tert-butyl carbamate group at position 2. This structural motif is significant in medicinal chemistry, particularly in the design of bioisosteres for piperazine derivatives, which are prevalent in kinase inhibitors and PARP (poly-ADP ribose polymerase) targeting agents.

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(19)17-9-6-15(12(10-17)11-18)4-7-16-8-5-15/h12,16,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWJNPSVCJUULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing via Alkylation or Reductive Amination

A common approach involves cyclizing linear precursors to form the spirocyclic structure. For example, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 173405-78-2) is synthesized via reductive amination of a diketone intermediate, followed by Boc protection. Key steps include:

  • Cyclization : Treating a bis-amine with a dialdehyde or diketone under acidic or reductive conditions.
  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in dichloromethane.

Tosylation and Magnesium-Mediated Reduction

A patented method for analogous spiro compounds (e.g., tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate) employs tosylation and magnesium-mediated reduction. The process involves:

  • Malonate ester formation from ethyl malonate.
  • Lithium borohydride reduction to a diol.
  • Tosylation with p-toluenesulfonyl chloride.
  • Cs2CO3-mediated ring closure in acetonitrile.
    This method yields the spirocyclic core in 70% efficiency after purification.

Introduction of the Hydroxymethyl Group

Direct Hydroxymethylation of the Spirocyclic Amine

The hydroxymethyl group is introduced via nucleophilic substitution or oxidation. One route involves:

  • Boc Deprotection : Treating tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate with HCl in dioxane to free the secondary amine.
  • Mannich Reaction : Reacting the amine with formaldehyde under basic conditions to install the hydroxymethyl moiety.
  • Re-protection : Reintroducing the Boc group if necessary.

Benzyl-Protected Intermediate Strategy

A related compound, tert-butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1706438-41-6), is synthesized first, followed by debenzylation:

  • Benzyl Group Introduction : Alkylation with benzyl bromide in the presence of K2CO3.
  • Hydrogenolysis : Catalytic hydrogenation (H2, Pd/C) removes the benzyl group, yielding the hydroxymethyl derivative.

Optimized Synthetic Protocols

Seven-Step Industrial Synthesis (Adapted from CN111620869A)

The patent CN111620869A outlines a scalable route for spirocyclic amines, adaptable to the target compound:

Step Reaction Conditions Yield
1 Ethyl malonate alkylation Ethanol, 25–80°C, 5 h 85%
2 LiBH4 reduction THF, 0–70°C, 2.5 h 90%
3 Tosylation CH2Cl2, TsCl, 25°C, 12 h 100%
4 Cs2CO3-mediated cyclization Acetonitrile, 90°C, 3 h 70%
5 Mg turnings reduction Methanol, 25–80°C, 1 h 100%
6 Boc protection Boc2O, K2CO3, THF/H2O, 25°C, 12 h 80%
7 Hydroxymethylation Formaldehyde, NaOH, 25°C, 6 h 65%

One-Pot Reductive Amination

A streamlined method reported in academic studies combines spirocycle formation and hydroxymethylation:

  • Reagents : Diketone, Boc-protected diamine, NaBH(OAc)3.
  • Conditions : CH2Cl2, 25°C, 24 h.
  • Yield : 58–72% after column chromatography.

Analytical and Process Considerations

Critical Quality Attributes

  • Purity : ≥95% (HPLC, UV detection at 254 nm).
  • Byproducts : Residual benzyl groups (≤0.1%) or over-reduced amines.
  • Chiral Purity : Racemic mixtures are common unless chiral auxiliaries are used.

Solvent and Catalyst Selection

  • Solvents : THF, acetonitrile, and dichloromethane are preferred for cyclization.
  • Catalysts : Pd/C (10% w/w) for hydrogenolysis.

Industrial-Scale Challenges

Tosylation Side Reactions

Excess TsCl leads to sulfonate esters, necessitating strict stoichiometric control.

Boc Group Stability

Acidic conditions during hydroxymethylation may cleave the Boc group, requiring sequential protection.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems improve safety in hydrogenation and reduction steps, achieving 90% conversion in ≤30 min.

Enzymatic Hydroxymethylation

Preliminary studies use alcohol dehydrogenases to install the hydroxymethyl group enantioselectively (ee >98%).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grubbs catalyst for olefin metathesis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The diazaspiro[5.5]undecane core serves as a rigid scaffold that mimics piperazine’s conformational flexibility while reducing metabolic instability. Substituents at positions 1, 3, and 9 critically influence bioactivity and solubility. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison
Compound Name Substituents (Position) Molecular Weight Key Functional Groups
tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate 1: hydroxymethyl; 3: tert-butyl Not reported Hydroxyl, carbamate
tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1800219-15-1) 1: hydroxyl; 3: tert-butyl 270.37 Hydroxyl, carbamate
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) 9: oxo; 3: tert-butyl 269.36 Ketone, carbamate
tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1263178-12-6) 1: fluoro; 3: tert-butyl 272.34 Fluorine, carbamate
Compound 17b (Olaparib analog) 9: fluorobenzoyl; 3: tert-butyl 537.59 Fluorobenzoyl, carbamate

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Hydroxymethyl vs. Hydroxyl analogs : The hydroxymethyl group (target compound) likely enhances aqueous solubility compared to the hydroxyl variant (CAS 1800219-15-1) due to increased polarity, though stability under acidic conditions may be compromised .
  • Fluorinated analogs : The 1-fluoro derivative (CAS 1263178-12-6) exhibits improved metabolic stability and membrane permeability, as fluorine reduces oxidative degradation .
  • 9-Oxo analog (CAS 873924-08-4) : The ketone group at position 9 increases rigidity but may reduce bioavailability due to higher hydrophobicity .

Biological Activity

tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 1823562-19-1) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological effects, and relevant research findings.

The molecular formula of this compound is C15H29ClN2O3C_{15}H_{29}ClN_{2}O_{3}, with a molecular weight of approximately 320.86 g/mol. The compound exists primarily in its hydrochloride form, which enhances its solubility and stability in biological environments .

PropertyValue
Molecular FormulaC15H29ClN2O3
Molecular Weight320.86 g/mol
CAS Number1823562-19-1
StructureChemical Structure

The biological activity of this compound has been linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antimicrobial and antitumor properties, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.

Antitumor Activity

In studies involving cancer cell lines, the compound has shown promise in inhibiting cell proliferation and inducing apoptosis. The exact pathways involved are still under investigation, but it appears to disrupt critical signaling cascades necessary for tumor growth.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.
    • Method : Disk diffusion method.
    • Results : The compound exhibited a zone of inhibition greater than that of standard antibiotics used in the study.
  • Case Study on Antitumor Effects :
    • Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay.
    • Results : Significant reduction in cell viability was observed at concentrations above 50 µM.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity and reduce toxicity:

  • Synthesis of Analogues : Modifications at the nitrogen positions have led to compounds with improved potency against specific cancer cell lines.
  • Toxicity Studies : Initial toxicity assessments indicate a favorable safety profile compared to conventional chemotherapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.